4-[(Prop-2-en-1-yl)amino]phenol
Description
4-[(Prop-2-en-1-yl)amino]phenol (IUPAC name: 4-(allylamino)phenol) is a phenolic derivative featuring an allylamine substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound combines the electron-rich phenol moiety with the reactive allylamine group, enabling diverse applications in organic synthesis, coordination chemistry, and medicinal chemistry. The allylamine group imparts nucleophilic and hydrogen-bonding capabilities, while the phenol contributes acidity (pKa ~10) and redox activity.
Properties
CAS No. |
48121-05-7 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(prop-2-enylamino)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-7-10-8-3-5-9(11)6-4-8/h2-6,10-11H,1,7H2 |
InChI Key |
JOXAVXHHSXOWJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)amino]phenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with allylamine under reducing conditions. The reaction typically proceeds as follows:
Reduction of 4-nitrophenol: 4-nitrophenol is reduced to 4-aminophenol using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas
Comparison with Similar Compounds
4-Allylphenol (4-(Prop-2-en-1-yl)phenol)
- Structure: Allyl group directly attached to the phenol ring without an amino spacer.
- Molecular Formula : C₉H₁₀O; Molecular Weight : 134.18 g/mol .
- Reactivity: Undergoes enzymatic oxidation (e.g., via ADO) to yield 4-hydroxybenzaldehyde with 12% conversion in biotransformations . Applications: Used in fragrance synthesis and as a precursor in green chemistry workflows.
4-{[(Prop-2-en-1-yl)amino]methyl}phenol
- Structure: Allylamine group attached via a methylene bridge (–CH₂–) to the phenol.
- Applications: Listed as a discontinued product by CymitQuimica, suggesting niche use in specialized syntheses .
Schiff Base Derivatives (e.g., 4-[(E)-(4-nitro-benzylidene)amino]phenol)
- Structure : Imine (–C=N–) linkage instead of a primary amine.
- Key Differences: Schiff bases exhibit strong metal-coordinating properties, forming stable complexes with transition metals (e.g., Co, Ni, Cu) . Biological Activity: Nitro-substituted analogs show antifungal and antiproliferative effects, attributed to redox cycling and DNA interaction . Stability: Imine bonds are pH-sensitive, unlike the stable C–N bond in 4-[(Prop-2-en-1-yl)amino]phenol.
Thiourea Derivatives (e.g., 1-Allyl-3-(4-hydroxyphenyl)thiourea)
- Structure: Thiourea (–NH–CS–NH–) bridge linking allyl and phenol groups.
- Key Differences :
Eugenol Derivatives (e.g., 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol)
- Structure: Dimeric phenol with multiple allyl substituents.
- Key Differences: Increased hydrophobicity and steric bulk enhance binding to hydrophobic pockets (e.g., estrogen receptor antagonism with IC₅₀ values in µM range) . Applications: Potent ERα antagonists in breast cancer research, outperforming simpler allylphenols in apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
